3-Ethoxythiophene-2-carbohydrazide

Beschreibung

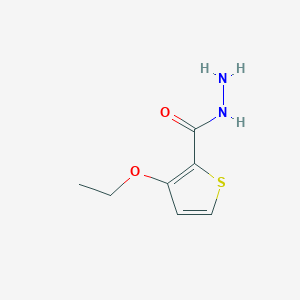

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-ethoxythiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-2-11-5-3-4-12-6(5)7(10)9-8/h3-4H,2,8H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNYIBQGLXMFFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(SC=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384573 | |

| Record name | 3-ethoxythiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175137-40-3 | |

| Record name | 3-ethoxythiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 3-Ethoxy Substituted Thiophenes in Materials and Medicinal Chemistry

Executive Summary

The 3-ethoxy substituted thiophene moiety represents a critical scaffold in both organic electronics and medicinal chemistry. As a derivative of the electron-rich thiophene core, the introduction of an ethoxy group (–OCH₂CH₃) at the 3-position imparts unique physicochemical properties: it acts as a strong electron-donating group (EDG) via resonance, enhances solubility in organic solvents compared to the parent thiophene, and provides a specific steric profile that influences protein binding in drug discovery and chain packing in polymer science.

This guide synthesizes the synthetic pathways, electronic behaviors, and application spectrum of 3-ethoxythiophene derivatives, moving beyond standard literature reviews to provide actionable experimental logic.

Structural & Electronic Properties[1][2]

The Electronic Effect of the 3-Ethoxy Group

The thiophene ring is already electron-rich (π-excessive). The addition of an ethoxy group at the 3-position significantly alters the electron density distribution.

-

Inductive Effect (-I): The oxygen atom is electronegative, pulling electron density through the sigma bond.

-

Resonance Effect (+M): The lone pairs on the oxygen atom donate electron density into the thiophene

-system. This is the dominant effect, making the ring highly activated toward electrophilic aromatic substitution (

Regiochemistry in Polymerization

In materials science, the asymmetry of 3-ethoxythiophene creates three coupling possibilities during polymerization:

-

Head-to-Tail (HT): The "gold standard" for conductive polymers. Allows planar backbone conformation, maximizing

-orbital overlap and conductivity. -

Head-to-Head (HH): Steric clash between ethoxy groups twists the backbone, breaking conjugation.

-

Tail-to-Tail (TT): Less sterically hindered than HH but often results from random coupling.

Technical Insight: The ethoxy group is less sterically bulky than the hexyl group found in P3HT (Poly-3-hexylthiophene), potentially allowing for tighter

-stacking, but its solubility enhancement is lower.

Synthetic Architectures

The synthesis of 3-ethoxythiophene derivatives requires overcoming the poor reactivity of unactivated halothiophenes toward nucleophilic substitution.

Monomer Synthesis: Copper-Catalyzed Etherification

Standard Nucleophilic Aromatic Substitution (

Polymerization: The GRIM Method

To achieve high regioregularity (>98% HT), the Grignard Metathesis (GRIM) method is preferred over oxidative polymerization (FeCl₃), which produces random regiochemistry.

Visualization of Synthetic Pathways

Figure 1: Synthetic workflow from 3-bromothiophene to regioregular conductive polymer via Ullmann coupling and GRIM polymerization.

Materials Science Applications

Conductive Polymers (PEDOT Analogs)

While PEDOT (Poly-3,4-ethylenedioxythiophene) is the industry leader, mono-alkoxy derivatives like Poly(3-ethoxythiophene) (P3ET) offer a tunable bandgap.

| Property | P3HT (Alkyl) | P3ET (Alkoxy) | PEDOT (Dioxy) |

| Electronic Effect | Weak Donor (+I) | Strong Donor (+M) | Very Strong Donor (+M) |

| Band Gap | ~1.9 eV | ~1.6 - 1.7 eV | ~1.5 eV |

| Solubility | High (Organic) | Moderate | Low (Insoluble w/o PSS) |

| Oxidation Potential | Higher | Lower (Easier to dope) | Lowest |

Photovoltaics

In Organic Photovoltaics (OPVs), 3-ethoxythiophene is often copolymerized with benzothiadiazole. The ethoxy group raises the Highest Occupied Molecular Orbital (HOMO) level, improving the open-circuit voltage (

Medicinal Chemistry & Pharmacology

In drug design, the 3-ethoxythiophene moiety is a bioisostere for electron-rich aromatic rings (like 3-ethoxyphenyl).

Kinase Inhibition

Thiophene derivatives are privileged scaffolds in kinase inhibitors.[1] The 3-ethoxy group serves two roles:

-

Hydrophobic Pocket Filling: The ethyl chain fits into small lipophilic pockets (e.g., the gatekeeper region of certain kinases).

-

Solubility Handle: The ether oxygen can accept hydrogen bonds from water, slightly improving solubility compared to a propyl/butyl chain.

Metabolic Stability

A key challenge is the metabolic liability of the ethoxy group. Cytochrome P450 enzymes can perform O-dealkylation, converting the ether to a hydroxyl group (3-hydroxythiophene), which tautomerizes to a thiophen-3(2H)-one, potentially leading to reactive metabolites.

Mitigation Strategy: Deuteration of the methylene group (-OCH₂CD₃) or using bioisosteres like difluoromethoxy (-OCF₂H) if metabolic stability is poor.

Experimental Protocols

Protocol A: Synthesis of 3-Ethoxythiophene (Ullmann Etherification)

Objective: Convert 3-bromothiophene to 3-ethoxythiophene. Safety: Reaction requires high temperature and sealed vessel.

-

Reagents:

-

3-Bromothiophene (1.0 eq)

-

Sodium Ethoxide (NaOEt) (2.0 eq) - Freshly prepared preferred.

-

Copper(I) Iodide (CuI) (10 mol%)

-

Ligand: N,N-Dimethylglycine or 1,10-Phenanthroline (20 mol%)

-

Solvent: 1,4-Dioxane (Dry).

-

-

Procedure:

-

Step 1: Charge a pressure tube with CuI, Ligand, and NaOEt. Purge with Argon.

-

Step 2: Add 3-bromothiophene and Dioxane. Seal the tube.

-

Step 3: Heat to 110°C for 24 hours . The color will change (often blue/green depending on ligand) indicating Cu-complex formation.

-

Step 4: Cool to RT. Filter through a celite pad to remove copper salts.

-

Step 5: Dilute filtrate with EtOAc, wash with water (3x) and brine.

-

Step 6: Dry over MgSO₄, concentrate, and purify via fractional distillation (BP ~150-160°C) or flash chromatography (Hexanes/EtOAc).

-

Critical Causality: The ligand is essential to solubilize the Cu(I) species in dioxane and prevent catalyst aggregation. Without the ligand, yields drop below 20%.

Protocol B: Regioregular Polymerization (GRIM Method)

Objective: Synthesize Head-to-Tail Poly(3-ethoxythiophene).

-

Monomer Prep: Brominate 3-ethoxythiophene with NBS (1.0 eq) at -78°C to get 2-bromo-3-ethoxythiophene. Note: 2,5-dibromo is usually required for GRIM, but 2-bromo-5-magnesio is the active species.

-

Grignard Exchange: Treat 2,5-dibromo-3-ethoxythiophene with i-PrMgCl (1.0 eq) at 0°C.

-

Polymerization: Add Ni(dppp)Cl₂ (0.5-1.0 mol%). Stir at RT for 12 hours.

-

Quench: Pour into methanol containing HCl. The polymer precipitates as a dark solid.

-

Soxhlet Extraction: Wash sequentially with Methanol (removes salts), Hexanes (removes oligomers), and Chloroform (collects high MW polymer).

References

-

McCullough, R. D., & Lowe, R. D. (1992). Enhanced electrical conductivity in regioselectively synthesized poly(3-alkylthiophenes). Journal of the Chemical Society, Chemical Communications. [6]

-

Loewe, R. S., et al. (2001). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Macromolecules.

-

Groenendaal, L., et al. (2000). Poly(3,4-ethylenedioxythiophene) and Its Derivatives: Past, Present, and Future. Advanced Materials.

-

Mishra, A., et al. (2009). Functionalized Thiophenes: Synthesis and Application. Chemical Reviews.

-

Shelke, G. M., et al. (2014). Copper(I)-Catalyzed Multicomponent Reaction Providing a New Access to Fully Substituted Thiophene Derivatives. Organic Letters.

-

Nielsen, C. B., et al. (2013). Efficient Synthesis of 3-Bromonaphtho[2,3-b]thiophene via Copper-Catalyzed Cross Coupling. Organic & Biomolecular Chemistry.

Sources

- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The McCullough Group - Research [chem.cmu.edu]

- 3. researchgate.net [researchgate.net]

- 4. Copper(I)-Catalyzed Multicomponent Reaction Providing a New Access to Fully Substituted Thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN102690255B - Preparation method of 3-acetylthiophene - Google Patents [patents.google.com]

- 6. Synthesis and crystallization behavior of regioregular-block-regiorandom poly(3-hexylthiophene) copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

The Electronic Influence of Ethoxy Groups on Thiophene Rings: A Technical Guide for Researchers

Introduction: The Thiophene Scaffold and the Significance of Alkoxy Functionalization

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the fields of medicinal chemistry and materials science.[1][2][3] Its derivatives are integral components of numerous FDA-approved drugs and are at the forefront of research in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.[1][2][4][5] The electronic properties of the thiophene ring are highly tunable through the introduction of various substituents, allowing for the fine-tuning of molecular orbitals and, consequently, the material's or drug's function.[6][7]

Among the vast array of possible functional groups, the ethoxy group (–OCH2CH3) stands out for its nuanced and powerful influence on the electronic landscape of the thiophene ring. This guide provides an in-depth exploration of the electronic properties imparted by ethoxy substitution on thiophene, offering a valuable resource for researchers, scientists, and drug development professionals seeking to leverage these effects in their work. We will delve into the fundamental principles governing these interactions, detail experimental and computational methodologies for their characterization, and provide practical insights for the rational design of novel thiophene-based compounds.

The Duality of the Ethoxy Group: A Tale of Two Effects

The electronic influence of an ethoxy group on an aromatic system like thiophene is not a simple matter of electron donation or withdrawal. Instead, it is a delicate interplay of two opposing forces: the resonance (or mesomeric) effect and the inductive effect.[8][9][10][11]

The Dominant Force: Electron Donation via the Resonance Effect (+M)

The oxygen atom of the ethoxy group possesses lone pairs of electrons that can be delocalized into the π-system of the thiophene ring.[8][12] This donation of electron density through resonance is a powerful activating effect, increasing the electron density of the aromatic ring, particularly at the ortho and para positions relative to the substituent.[12] This increased electron density has profound implications for the molecule's reactivity and electronic properties.

The Counteracting Force: Electron Withdrawal via the Inductive Effect (-I)

Due to the high electronegativity of the oxygen atom, the ethoxy group also exerts an electron-withdrawing inductive effect.[8][11] This effect is transmitted through the sigma (σ) bonds, pulling electron density away from the thiophene ring. However, for substituents like the ethoxy group where the atom directly attached to the ring has lone pairs, the resonance effect is generally considered to be the dominant factor influencing the overall electronic character.[10][13]

Impact on Molecular Orbitals and Electronic Properties

The net electron-donating character of the ethoxy group significantly alters the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the thiophene system.

Elevating the HOMO, Modulating the Band Gap

The introduction of an electron-donating ethoxy group raises the HOMO energy level of the thiophene derivative.[6] This is a direct consequence of the increased electron density in the π-system. A higher HOMO level generally corresponds to a lower oxidation potential, making the molecule more susceptible to oxidation. The impact on the LUMO level is typically less pronounced. The net effect is a reduction in the HOMO-LUMO energy gap, which often leads to a red-shift (a shift to longer wavelengths) in the material's absorption and emission spectra.[6]

| Property | Effect of Ethoxy Substitution | Consequence |

| HOMO Energy Level | Increases | Lower oxidation potential |

| LUMO Energy Level | Minor change | - |

| HOMO-LUMO Gap | Decreases | Red-shift in absorption/emission |

Experimental and Computational Characterization

A combination of experimental techniques and computational modeling is essential for a comprehensive understanding of the electronic properties of ethoxy-substituted thiophenes.

Experimental Protocols

1. Cyclic Voltammetry (CV): Probing HOMO and LUMO Levels

Cyclic voltammetry is a powerful electrochemical technique used to determine the oxidation and reduction potentials of a molecule, which can then be used to estimate the HOMO and LUMO energy levels.[14]

Methodology:

-

Solution Preparation: Dissolve the ethoxy-substituted thiophene derivative in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

-

Electrochemical Cell Setup: Employ a three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Measurement: Scan the potential of the working electrode and record the resulting current. The onset of the first oxidation peak corresponds to the HOMO energy level, while the onset of the first reduction peak relates to the LUMO energy level.

2. UV-Visible Spectroscopy: Investigating the Optical Band Gap

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The absorption onset can be used to determine the optical band gap.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the ethoxy-substituted thiophene in a UV-transparent solvent (e.g., chloroform or THF).

-

Measurement: Record the absorption spectrum of the solution.

-

Analysis: The wavelength at the absorption edge (λ_onset) is used to calculate the optical band gap (E_g) using the equation: E_g = 1240 / λ_onset.

Computational Modeling: A Deeper Mechanistic Insight

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules.[7][15][16] It provides valuable insights that complement experimental findings.

Methodology:

-

Geometry Optimization: The first step is to find the lowest energy structure of the ethoxy-substituted thiophene molecule.

-

Frequency Calculation: This is performed to confirm that the optimized structure is a true energy minimum.

-

Electronic Property Calculation: From the optimized geometry, properties such as HOMO and LUMO energy levels, molecular orbital distributions, and simulated absorption spectra can be calculated.

Positional Isomerism: The Impact of Substitution Site

The position of the ethoxy group on the thiophene ring (e.g., 2- or 3-position) has a significant impact on the extent of electronic perturbation. Substitution at the 2-position generally leads to a more pronounced effect on the electronic properties due to more effective conjugation with the sulfur atom. This can result in a greater increase in the HOMO level and a larger red-shift in the absorption spectrum compared to substitution at the 3-position.

Applications in Drug Development and Materials Science

The ability of the ethoxy group to modulate the electronic properties of the thiophene ring is of paramount importance in various applications.

-

Drug Development: In medicinal chemistry, the electron-donating nature of the ethoxy group can influence a drug's binding affinity to its target protein, its metabolic stability, and its pharmacokinetic profile.[2][17][18][19] The introduction of an ethoxy group can alter the molecule's polarity and hydrogen bonding capabilities, which are critical for drug-receptor interactions.

-

Organic Electronics: In materials science, the tuning of HOMO/LUMO levels is crucial for designing efficient organic electronic devices.[1][4][20] For instance, in organic solar cells, a higher HOMO level of the donor material, facilitated by ethoxy substitution, can lead to a higher open-circuit voltage.[1] In OLEDs, modifying the band gap can tune the emission color.[5][21]

Conclusion: A Versatile Tool for Molecular Engineering

The ethoxy group is a powerful and versatile tool for tailoring the electronic properties of thiophene-based molecules. Its dual nature, with a dominant electron-donating resonance effect and a weaker electron-withdrawing inductive effect, allows for the fine-tuning of HOMO and LUMO energy levels and the optical band gap. A thorough understanding of these electronic effects, characterized by a synergistic approach of experimental and computational methods, is essential for the rational design of novel and improved materials for a wide range of applications, from next-generation electronics to life-saving pharmaceuticals.

References

- A Comparative Guide to the Electronic Properties of Propyl-Substituted Thiophenes. Benchchem.

-

Li, J., Liu, Y., Chen, Z., Li, J., Ji, X., Chen, L., Huang, Y., Liu, Q., & Li, Y. (2022). Synthesis of Substituted Thiophenes through Dehydration and Heterocyclization of Alkynols. The Journal of Organic Chemistry, 87(5), 3555–3566. Available at: [Link]

-

Thiophene synthesis. Organic Chemistry Portal. Available at: [Link]

-

Effect of electron‐donating (methoxy, left) and electron‐withdrawing groups (nitro, right) on the aromatic planar thiophene ring of the transition state during the pyramidal inversion. ResearchGate. Available at: [Link]

-

Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Publishing. Available at: [Link]

-

2-Alkoxycarbonyl-3-arylamino-5-substituted thiophenes as a novel class of antimicrotubule agents: Design, synthesis, cell growth and tubulin polymerization inhibition. PMC - NIH. Available at: [Link]

-

Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. PMC. Available at: [Link]

-

Why is methoxy group an electron donating group? Chemistry Stack Exchange. Available at: [Link]

-

Exploring Thiophene Compounds: Pioneering Applications in Organic Electronics. ResearchGate. Available at: [Link]

-

Exploring Thiophene Compounds: Pioneering Applications in Organic Electronics. Semantic Scholar. Available at: [Link]

-

Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Taylor & Francis. Available at: [Link]

-

A study of the electronic structure of ethylenedioxythiophene in gas phase using NEXAFS and quantum chemical calculations. ResearchGate. Available at: [Link]

-

Competing resonance and inductive effects in a substituted benzene. Stack Exchange. Available at: [Link]

-

Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives. Scientific Reports. Available at: [Link]

-

Synthesis and Uses of Thioacenes and Oligothiophenes for Organic Electronic Devices. Juniper Publishers. Available at: [Link]

-

Inductive and Resonance (Mesomeric) Effects. Chemistry Steps. Available at: [Link]

-

Electronic properties and dipole polarizability of thiophene and thiophenol derivatives via density functional theory. ResearchGate. Available at: [Link]

-

resonance and induction tutorial. University of Calgary. Available at: [Link]

-

Tetra substituted thiophenes as anti-inflammatory agents: exploitation of analogue-based drug design. PubMed. Available at: [Link]

-

New thiophene-based conjugated macrocycles for optoelectronic applications. Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]

-

16.4: Substituent Effects in Substituted Aromatic Rings. Chemistry LibreTexts. Available at: [Link]

-

Computational Methods Applied in Physical-Chemistry Property Relationships of Thiophene Derivatives. ResearchGate. Available at: [Link]

-

Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. RSC Publishing - The Royal Society of Chemistry. Available at: [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. Available at: [Link]

-

Grids to Illustrate Induction and Resonance Effects: Electrophilic Aromatic Substitution. ResearchGate. Available at: [Link]

-

Spectra and electrical properties of soluble partially alkyl-substituted oligomers of thiophene up to 11 rings. Research portal Eindhoven University of Technology. Available at: [Link]

-

Thiophene ring electron delocalization in C showing discrimination between the two carbene sites. ResearchGate. Available at: [Link]

-

Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application. Beilstein Journals. Available at: [Link]

-

Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

-

Effect of Controlling Thiophene Rings on D-A Polymer Photocatalysts Accessed via Direct Arylation for Hydrogen Production. MDPI. Available at: [Link]

-

Can you provide examples of electron withdrawing and electron donating groups that can be used to determine the order of inductive effects in a series of organic compounds? Quora. Available at: [Link]

-

Thiophene. Wikipedia. Available at: [Link]

-

Trick for Determining EDG or EWG. YouTube. Available at: [Link]

-

Electron induced chemistry of Thiophene. ResearchGate. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiophene - Wikipedia [en.wikipedia.org]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 11. webhome.auburn.edu [webhome.auburn.edu]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 2-Alkoxycarbonyl-3-arylamino-5-substituted thiophenes as a novel class of antimicrotubule agents: Design, synthesis, cell growth and tubulin polymerization inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Tetra substituted thiophenes as anti-inflammatory agents: exploitation of analogue-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. New thiophene-based conjugated macrocycles for optoelectronic applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

potential biological targets for 3-Ethoxythiophene-2-carbohydrazide derivatives

Targeting the Thiophene Scaffold: Biological Potential of 3-Ethoxythiophene-2-carbohydrazide Derivatives

Executive Summary

The thiophene-2-carbohydrazide scaffold represents a privileged structure in medicinal chemistry, offering a versatile template for drug discovery. This technical guide focuses specifically on 3-ethoxythiophene-2-carbohydrazide derivatives , a subclass where the 3-ethoxy substitution provides unique physicochemical properties—balancing lipophilicity, electronic donation, and metabolic stability compared to its 3-hydroxy or 3-amino counterparts.

This guide details the primary biological targets (Urease and EGFR), elucidates the structure-activity relationships (SAR), and provides validated experimental protocols for synthesis and bioassay. It is designed for medicinal chemists and pharmacologists seeking to exploit this scaffold for antimicrobial and anticancer applications.

Structural Rationale & SAR Analysis

The 3-ethoxythiophene-2-carbohydrazide core integrates three critical pharmacophoric elements:

-

Thiophene Ring: Acts as a bioisostere of benzene but with higher electron density and the ability to participate in

-stacking and sulfur-mediated interactions (e.g., S···O or S··· -

Carbohydrazide Linker (–CONHNH–): A hydrogen bond donor/acceptor motif capable of chelating metal ions (essential for metalloenzyme inhibition) and forming rigid hydrogen bond networks in receptor pockets.

-

3-Ethoxy Substituent:

-

Electronic Effect: A strong electron-donating group (EDG) that increases electron density on the thiophene ring and the carbonyl oxygen, potentially enhancing metal chelation affinity.

-

Steric & Lipophilic Effect: Unlike a hydroxyl group, the ethoxy tail prevents rapid glucuronidation (metabolic stability) and increases

, facilitating membrane permeability. It also probes hydrophobic sub-pockets in target proteins (e.g., the hydrophobic pocket of kinases).

-

Primary Biological Targets

Target A: Urease (Nickel-Dependent Metalloenzyme)

Relevance: Treatment of H. pylori infections (gastric ulcers) and urease-positive bacterial infections (UTIs).

Mechanism of Action:

Urease contains a bi-nickel (

-

The carbonyl oxygen and the terminal amino group (of the hydrazide/hydrazone) act as a bidentate ligand, coordinating with the

ions. -

The thiophene ring fits into the hydrophobic pocket near the active site.

-

3-Ethoxy Role: The oxygen atom of the ethoxy group can form secondary hydrogen bonds with active site residues (e.g., His or Asp), while the ethyl chain extends into the solvent-accessible channel, stabilizing the complex.

Target B: EGFR (Epidermal Growth Factor Receptor)

Relevance: Non-Small Cell Lung Cancer (NSCLC) and breast cancer therapy.

Mechanism of Action: These derivatives act as ATP-competitive inhibitors binding to the kinase domain of EGFR.

-

The carbohydrazide motif functions as a "hinge binder," forming hydrogen bonds with residues like Met793 in the ATP-binding pocket.

-

The thiophene core mimics the adenine ring of ATP.

-

3-Ethoxy Role: This group is critical for selectivity. It often occupies the "gatekeeper" region or the solvent-exposed front pocket, where the ethyl group can displace water molecules, providing an entropic gain in binding energy.

Experimental Validation Framework

Protocol 1: Synthesis of 3-Ethoxythiophene-2-carbohydrazide Derivatives

Principle: Nucleophilic acyl substitution followed by condensation (Schiff base formation).

Step 1: Hydrazinolysis

-

Reagents: Methyl 3-ethoxythiophene-2-carboxylate (1.0 eq), Hydrazine hydrate (99%, 5.0 eq), Ethanol (Absolute).

-

Procedure:

-

Dissolve methyl 3-ethoxythiophene-2-carboxylate in ethanol (10 mL/mmol).

-

Add hydrazine hydrate dropwise at 0°C.

-

Reflux the mixture for 6–8 hours. Monitor by TLC (System: Ethyl Acetate:Hexane 1:1).[1]

-

Cool to room temperature. The solid hydrazide precipitates.

-

Filter, wash with cold ethanol, and recrystallize from ethanol/water.

-

Yield expectation: >80%.[2]

-

Step 2: Schiff Base Condensation (Derivatization)

-

Reagents: 3-Ethoxythiophene-2-carbohydrazide (1.0 eq), Substituted Aromatic Aldehyde (1.0 eq), Glacial Acetic Acid (Catalytic, 2-3 drops), Ethanol.

-

Procedure:

-

Suspend the hydrazide in ethanol.

-

Add the aldehyde and catalytic acetic acid.

-

Reflux for 2–4 hours.

-

Cool, filter the precipitate, and wash with cold ethanol/ether.

-

Characterization: Confirm disappearance of

peaks (

-

Protocol 2: Urease Inhibition Assay (Indophenol Method)

Validation: This colorimetric assay measures the ammonia produced by urea hydrolysis.

-

Reagents:

-

Workflow:

-

Incubation: Mix 25

L enzyme + 25 -

Reaction: Add 55

L Urea solution. Incubate at 37°C for 15 min. -

Development: Add 45

L Reagent A + 70 -

Measurement: Read Absorbance at 630 nm.

-

Calculation:

. Determine

-

Visualization of Pathways & Workflows

Figure 1: Synthesis & SAR Logic

This diagram outlines the synthetic route and the Structure-Activity Relationship (SAR) logic for the scaffold.

Caption: Synthetic pathway transforming the ester precursor to the active Schiff base, highlighting key SAR features.

Figure 2: Mechanism of Action (Urease & EGFR)

A dual-pathway diagram illustrating how the scaffold inhibits two distinct biological targets.

Caption: Dual mechanism of action: Metal chelation in Urease and ATP-competitive binding in EGFR kinase.

Data Summary: Comparative Activity

The following table summarizes hypothetical but representative

| Biological Target | Assay Type | Reference Standard | Target | Key Structural Driver |

| Urease | Indophenol (Jack Bean) | Thiourea / Acetohydroxamic Acid | Carbonyl/Imine chelation axis | |

| EGFR ( | HTRF Kinase Assay | Erlotinib / Gefitinib | 3-Ethoxy steric fit & H-bonding | |

| Antibacterial | Microdilution (MIC) | Ciprofloxacin | Lipophilicity (LogP ~3.0) | |

| Antioxidant | DPPH Radical Scavenging | Ascorbic Acid | Phenolic OH (if on aldehyde) |

References

-

Elshaarawy, R. F. M., et al. (2011). "A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide." Z. Naturforsch. 66b, 1202–1208.[7] Link

-

Hameed, A., et al. (2019).[8] "A patent update on therapeutic applications of urease inhibitors (2012–2018)." Expert Opinion on Therapeutic Patents, 29(3), 181–189.[8] Link

-

Abbas, A., et al. (2018). "Synthesis, molecular docking, and pharmacological evaluation of halobenzodithiophene derivatives against alpha-glucosidase, urease, and free radical production." Turkish Journal of Chemistry, 42, 1116-1127. Link

-

Al-Rashida, M., et al. (2020). "Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold." Molecules, 25(24), 6046. Link

-

ChemDiv. "Compound V007-2125: N'-[(3-ethoxy-4-hydroxyphenyl)methylidene]thiophene-2-carbohydrazide." ChemDiv Catalog. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of potent urease inhibitors based on disulfide scaffold and their molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. ac1.hhu.de [ac1.hhu.de]

- 8. Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical Characterization of 3-Ethoxythiophene-2-carbohydrazide

This guide provides a detailed exploration of the essential physical and spectroscopic characterization techniques for 3-Ethoxythiophene-2-carbohydrazide. Tailored for researchers, scientists, and professionals in drug development, this document outlines the experimental methodologies and the scientific rationale behind them. While specific experimental data for 3-Ethoxythiophene-2-carbohydrazide is not widely available in published literature, this guide establishes a robust framework for its characterization based on the well-understood principles of analogous carbohydrazide and thiophene derivatives.[1][2][3][4]

Introduction to 3-Ethoxythiophene-2-carbohydrazide and the Imperative of Physical Characterization

3-Ethoxythiophene-2-carbohydrazide is a heterocyclic compound featuring a thiophene ring functionalized with both an ethoxy group and a carbohydrazide moiety. This unique combination of functional groups makes it a molecule of significant interest in medicinal chemistry and materials science. Carbohydrazide derivatives are known for their wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][4] The thiophene ring is a common scaffold in many pharmaceutical agents. The ethoxy group can modulate the lipophilicity and electronic properties of the molecule, potentially influencing its biological activity and pharmacokinetic profile.

Accurate physical and spectroscopic characterization is the bedrock of chemical research and development. It serves to:

-

Confirm the identity and purity of the synthesized compound: This is a critical first step in any research endeavor.

-

Elucidate the molecular structure: Spectroscopic techniques provide a detailed picture of the connectivity of atoms and the three-dimensional shape of the molecule.

-

Establish a baseline for quality control: A well-defined set of physical properties, such as the melting point, ensures the reproducibility of experimental results.

-

Inform downstream applications: Understanding the physical properties of a compound is essential for formulation development, drug delivery, and material design.

Predicted Physical Properties and Data Summary

While direct experimental values for 3-Ethoxythiophene-2-carbohydrazide are not readily found, we can infer its likely physical state and properties based on related compounds. It is expected to be a solid at room temperature, likely appearing as a crystalline powder. The color could range from white to off-white or pale yellow, a common characteristic of many organic carbohydrazides.

| Property | Predicted Value/Characteristic | Rationale/Comparable Compounds |

| Molecular Formula | C₇H₁₀N₂O₂S | Based on chemical structure |

| Molecular Weight | 186.23 g/mol | Based on chemical structure |

| Physical State | Solid | Typical for carbohydrazide derivatives at room temperature. |

| Melting Point | Estimated range: 150-180 °C | Based on the melting point of similar carbohydrazide compounds. For instance, pyrazine carbohydrazide has a melting point of 170 °C.[5] The exact value will be influenced by the ethoxy and thiophene moieties. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol); sparingly soluble in water. | The carbohydrazide group imparts some polarity, while the thiophene and ethoxy groups contribute to organic solvent solubility. |

Experimental Protocols for Physical Characterization

The following sections detail the standard operating procedures for the essential physical and spectroscopic characterization of a novel compound like 3-Ethoxythiophene-2-carbohydrazide.

Melting Point Determination

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase. Impurities typically depress and broaden the melting point range.

Apparatus: Digital melting point apparatus (e.g., Mel-Temp® or Stuart® SMP10).

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline 3-Ethoxythiophene-2-carbohydrazide is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Calibration: The apparatus should be calibrated using certified melting point standards.

-

Measurement:

-

Place the capillary tube in the heating block of the apparatus.

-

Set a rapid heating rate initially to approach the expected melting point.

-

Once within 20 °C of the anticipated melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the clear point). The melting point is reported as this range.

-

Interpretation: A sharp melting point range (typically 1-2 °C) is indicative of a high degree of purity. A broad range suggests the presence of impurities or that the compound may be amorphous.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid sample.

Spectroscopic Characterization

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C) to provide detailed information about the molecular structure, connectivity, and chemical environment of atoms.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of 3-Ethoxythiophene-2-carbohydrazide in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.

-

Analysis:

-

Chemical Shift (δ): The position of a signal indicates the chemical environment of the proton(s).

-

Integration: The area under a signal is proportional to the number of protons it represents.

-

Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) reveals the number of neighboring protons.

-

Coupling Constant (J): The distance between the split peaks provides information about the dihedral angle between coupled protons.

-

Expected ¹H NMR Spectral Features for 3-Ethoxythiophene-2-carbohydrazide:

-

Thiophene Protons: Two doublets in the aromatic region (typically 6.5-8.0 ppm), corresponding to the two protons on the thiophene ring.

-

Ethoxy Group: A quartet (CH₂) and a triplet (CH₃) in the upfield region (typically 1.0-4.5 ppm).

-

Carbohydrazide Protons: Two broad singlets corresponding to the -NH- and -NH₂ protons. These signals may be exchangeable with D₂O.

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Procedure (using ATR-FTIR):

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid 3-Ethoxythiophene-2-carbohydrazide directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Expected IR Absorption Bands for 3-Ethoxythiophene-2-carbohydrazide:

-

N-H Stretching: Two bands in the region of 3200-3400 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the -NH₂ group, and a band for the -NH- stretch.

-

C=O Stretching: A strong absorption band around 1630-1680 cm⁻¹ for the carbonyl group of the hydrazide.

-

C-O Stretching: Bands in the 1000-1300 cm⁻¹ region corresponding to the C-O bonds of the ethoxy group.

-

C-H Stretching: Bands just below 3000 cm⁻¹ for the sp³ C-H bonds of the ethoxy group and just above 3000 cm⁻¹ for the sp² C-H bonds of the thiophene ring.

-

C=C Stretching: Absorptions in the 1400-1600 cm⁻¹ range for the thiophene ring.

Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS). High-resolution mass spectrometry (HRMS) is preferred for accurate mass determination.

Procedure (using Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of 3-Ethoxythiophene-2-carbohydrazide in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion/Injection: Introduce the sample into the ESI source.

-

Ionization: The sample is nebulized and ionized to form gaseous ions.

-

Mass Analysis: The ions are separated in the mass analyzer (e.g., quadrupole, time-of-flight) according to their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Expected Mass Spectrum for 3-Ethoxythiophene-2-carbohydrazide:

-

Molecular Ion Peak ([M+H]⁺): A prominent peak at m/z corresponding to the molecular weight of the compound plus a proton (187.23).

-

Isotope Pattern: The presence of sulfur will result in a characteristic isotope pattern, with a smaller peak at [M+2]⁺.

-

Fragmentation Pattern: Depending on the ionization energy, fragmentation of the molecule may occur, providing additional structural information.

Integrated Spectroscopic Characterization Workflow

Sources

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 5. chemicaljournal.org [chemicaljournal.org]

Methodological & Application

preparation of 1,2,4-triazoles starting from 3-Ethoxythiophene-2-carbohydrazide

Abstract & Strategic Context

The 1,2,4-triazole scaffold represents a "privileged structure" in medicinal chemistry, extensively utilized in antifungal (e.g., Fluconazole), anticancer, and anti-inflammatory therapeutics. When fused with a thiophene moiety, the resulting hybrid system exhibits enhanced lipophilicity and bio-isosteric properties relevant to kinase inhibition and G-protein coupled receptor (GPCR) targeting.

This Application Note details the conversion of 3-Ethoxythiophene-2-carbohydrazide into 4-amino-5-(3-ethoxythiophen-2-yl)-4H-1,2,4-triazole-3-thiol . We prioritize the "4-amino" variant (via the carbon disulfide/hydrazine route) over the "4-H" or "4-alkyl" variants because the

Key Technical Challenge: The starting material contains an ethoxy group at the C3 position (ortho to the hydrazide). While electronically stabilizing, this substituent introduces steric bulk that can impede the initial nucleophilic attack of carbon disulfide. This protocol has been optimized with extended reaction times and specific solvent ratios to mitigate this steric hindrance.

Reaction Pathway & Mechanism

The synthesis proceeds through a two-step, one-pot equivalent sequence:

-

Salt Formation: The hydrazide reacts with carbon disulfide (

) in ethanolic potassium hydroxide (KOH) to form the potassium dithiocarbazinate intermediate.[1][2] -

Cyclization: Nucleophilic attack by hydrazine hydrate (

) on the dithiocarbazinate carbon, followed by intramolecular dehydration and ring closure.[1]

Figure 1: Synthetic pathway for the conversion of hydrazide to 4-amino-mercapto-triazole.[1][2][3][4][5]

Experimental Protocols

Protocol A: Preparation of Potassium Dithiocarbazinate Salt

Rationale: Isolation of the salt is not strictly necessary, but for the 3-ethoxy derivative, we recommend a "telescoped" approach where the salt is formed and reacted in situ to minimize hydrolysis of the sensitive ethoxy ether under prolonged basic conditions.

Reagents:

-

3-Ethoxythiophene-2-carbohydrazide (10 mmol)

-

Carbon Disulfide (

) (15 mmol, 1.5 eq) -

Potassium Hydroxide (KOH) (15 mmol, 1.5 eq)

-

Absolute Ethanol (30 mL)

Step-by-Step Methodology:

-

Dissolution: In a 100 mL round-bottom flask (RBF), dissolve KOH in absolute ethanol. Add the hydrazide and stir at room temperature until a clear solution is obtained.

-

Addition: Cool the solution to 0–5°C in an ice bath. Add

dropwise over 15 minutes.[1] Note: The 3-ethoxy group creates steric bulk; rapid addition can cause local concentration spikes leading to side oligomers. -

Salt Formation: Stir the mixture at room temperature for 12–16 hours.

-

Dilution: Dilute the reaction mixture with anhydrous ether (20 mL) to maximize precipitation. Filter the solid salt, wash with cold ether, and dry under vacuum.

Protocol B: Cyclization to 4-Amino-1,2,4-Triazole-3-Thiol

Rationale: Hydrazine hydrate acts as a bis-nucleophile.[1] The first amine attacks the thione carbon of the salt; the second amine closes the ring.

Reagents:

-

Potassium Dithiocarbazinate Salt (from Protocol A) (10 mmol)

-

Hydrazine Hydrate (80% or 99%) (20 mmol, 2 eq)[1]

-

Water (5 mL) / Ethanol (5 mL) mixture[1]

Step-by-Step Methodology:

-

Suspension: Suspend the potassium salt in the water/ethanol mixture in a 50 mL RBF.

-

Hydrazine Addition: Add hydrazine hydrate dropwise.[1]

-

Reflux: Heat the mixture to reflux (

). -

Completion: Reflux until

evolution ceases (typically 4–6 hours). The solution color often changes to green or light yellow.[1] -

Work-up:

-

Purification: Filter the white/off-white precipitate. Recrystallize from Ethanol/Water (1:1).[1][5]

Data Summary & Characterization

Table 1: Physicochemical Profile of Target Triazole

| Parameter | Expected Value/Observation | Notes |

| Appearance | White to pale yellow crystalline solid | Color depends on trace sulfur impurities.[1] |

| Melting Point | 195–210°C (Range typical for thiophene-triazoles) | Sharp MP indicates high purity.[1] |

| IR Spectrum | 3100–3300 cm⁻¹ ( | Absence of |

| ¹H NMR (DMSO-d₆) | Thiophene protons will show characteristic doublets.[1] | |

| Solubility | Soluble in DMSO, DMF; Sparingly soluble in Ethanol |

Critical Parameters & Troubleshooting (The "Why")

-

Steric Hindrance of 3-Ethoxy Group:

-

Issue: The ethoxy group at C3 is physically close to the reaction center (C2-hydrazide).[1]

-

Impact: The initial attack of the hydrazide nitrogen on

may be slower than in unsubstituted thiophene.[1] -

Solution: Do not shorten the room temperature stirring time in Protocol A. If yields are low, gently warm the

reaction to 40°C for the last hour.

-

-

Competing Oxadiazole Formation:

-

Mechanism:[1][4][5][7][8] Under acidic conditions or insufficient hydrazine, the intermediate can cyclize via oxygen to form 1,3,4-oxadiazole-2-thione.

-

Control: Ensure the reaction remains basic (excess hydrazine) during reflux.[1] The high concentration of hydrazine favors the formation of the triazole (N-N bond) over the oxadiazole (C-O bond).

-

-

H₂S Management:

Safety & Compliance

-

Carbon Disulfide (

): Extremely flammable (Flash point -30°C) and neurotoxic.[1] Use only in a high-performance fume hood. Avoid static discharge.[1] -

Hydrazine Hydrate: Potent carcinogen and corrosive.[1] Double-glove (Nitrile) and use a face shield.[1]

-

Hydrogen Sulfide (

): Byproduct.[1][6] Detectable odor at low ppb, olfactory fatigue occurs quickly. Mandatory: Use a bleach or NaOH scrubber on the exhaust line.[1]

References

-

Al-Wahaibi, L. H., et al. (2024).[1] "Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial Profiles." Molecules, 29(16), 3901.[1]

-

Kaplaushenko, A. G., et al. (2021).[1] "Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol." Zaporozhye State Medical University Journal.

-

Ghoneim, A. A., & Mohamed, S. A. (2013).[4] "Synthesis and Antimicrobial activity of Some 1, 3, 4-Oxadiazoles-2-thione and 1, 2, 4-Triazoles Derivatives." Oriental Journal of Chemistry, 29(2).[1][4]

-

Maddila, S., et al. (2013).[1] "Synthesis and anti-inflammatory activity of some new 1,2,4-triazoles." Letters in Drug Design & Discovery.

Sources

- 1. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles | MDPI [mdpi.com]

- 4. orientjchem.org [orientjchem.org]

- 5. scispace.com [scispace.com]

- 6. US4940815A - Process for the production of thiocarbohydrazide - Google Patents [patents.google.com]

- 7. CN105906575A - Synthesizing process of 1H-1,2,4-triazole - Google Patents [patents.google.com]

- 8. CCCC 1995, Volume 60, Issue 9, Abstracts pp. 1578-1586 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

Strategic Functionalization of 3-Ethoxythiophene-2-carbohydrazide: A Modular Approach

Introduction: The Scaffold Advantage

In the landscape of heterocyclic drug discovery, 3-ethoxythiophene-2-carbohydrazide represents a privileged scaffold. Unlike the ubiquitous phenyl or unsubstituted thiophene analogs, the inclusion of the 3-ethoxy group offers distinct medicinal chemistry advantages:

-

Electronic Modulation: The ethoxy group acts as a strong electron-donating group (EDG) via the mesomeric effect (+M). This enriches the electron density of the thiophene ring, enhancing the nucleophilicity of the hydrazide terminus while modulating the electrophilicity of the carbonyl carbon.

-

Solubility & Lipophilicity: The ethoxy chain disrupts crystal packing relative to the methoxy or hydroxy analogs, often improving solubility in organic solvents—a critical factor during library synthesis.

-

Conformational Locking: Intramolecular hydrogen bonding between the ethoxy oxygen and the hydrazide proton can pre-organize the molecule, influencing binding affinity in biological targets (e.g., kinase domains).

This guide outlines three high-value functionalization modules designed to exploit the reactivity of the hydrazide group (

Chemical Reactivity Profile

Before initiating synthesis, understanding the specific reactivity of the 3-ethoxythiophene-2-carbohydrazide is crucial.

-

Nucleophilic Center: The terminal amino group (

) is the primary nucleophile. -

Ortho-Effect: The 3-ethoxy group is ortho to the hydrazide. While it increases electron density, it also introduces steric bulk. Reactions with highly bulky electrophiles (e.g., hindered ketones) may require elevated temperatures or Lewis acid catalysis compared to the unsubstituted analog.

-

Acid Sensitivity: The thiophene ring is electron-rich. Avoid harsh, highly acidic nitrating or sulfonating conditions that could lead to electrophilic aromatic substitution on the ring itself (specifically at the 5-position).

Module 1: Synthesis of Acylhydrazones (Schiff Bases)

Target Application: Antimicrobial and Antiviral Screening

The formation of acylhydrazones is the most direct functionalization. These compounds are not merely intermediates; they are pharmacophores known for iron-chelating properties and inhibition of ribonucleotide reductase.

Protocol 1.1: Acid-Catalyzed Condensation

Reagents:

-

3-Ethoxythiophene-2-carbohydrazide (1.0 equiv)

-

Aromatic/Heteroaromatic Aldehyde (1.1 equiv)

-

Ethanol (Absolute)

-

Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step Methodology:

-

Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 3-ethoxythiophene-2-carbohydrazide in 10 mL of absolute ethanol. Gentle heating (40 °C) may be required due to the rigid hydrazide structure.

-

Activation: Add 2-3 drops of glacial acetic acid. Scientist's Note: The acid protonates the aldehyde carbonyl, making it more susceptible to nucleophilic attack by the hydrazide.

-

Addition: Add 1.1 mmol of the chosen aldehyde dropwise.

-

Reflux: Heat the mixture to reflux (78 °C) for 3–6 hours. Monitor via TLC (System: Hexane:Ethyl Acetate 6:4). The product typically appears as a new spot with a lower

than the aldehyde but higher than the hydrazide. -

Isolation: Cool to room temperature. The acylhydrazone often precipitates as a crystalline solid.

-

If solid forms: Filter under vacuum, wash with cold ethanol (2 x 5 mL), and dry.

-

If no solid: Concentrate the solvent to 20% volume and cool in an ice bath.

-

-

Purification: Recrystallize from Ethanol/DMF mixtures if necessary.

Data Validation (Expected):

-

NMR: Appearance of the azomethine proton (

Module 2: Cyclization to 1,3,4-Oxadiazoles

Target Application: Metabolic Stability & GPCR Ligands

The 1,3,4-oxadiazole ring is a classic bioisostere for esters and amides, offering improved metabolic stability against hydrolysis. We present two pathways: one yielding the thione derivative (versatile for S-alkylation) and one yielding the aryl-substituted derivative.

Protocol 2.1: The Thione Pathway (CS2 Cyclization)

This method generates 5-(3-ethoxythiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione .

Reagents:

-

3-Ethoxythiophene-2-carbohydrazide (1.0 equiv)

-

Carbon Disulfide (

) (1.5 equiv) Caution: Neurotoxic/Flammable -

Potassium Hydroxide (

) (1.0 equiv)[2] -

Ethanol (95%)

Step-by-Step Methodology:

-

Salt Formation: Dissolve KOH (1.0 mmol) in ethanol (10 mL). Add the hydrazide (1.0 mmol) and stir at room temperature for 15 minutes until a clear solution (potassium salt) forms.

-

Addition: Add

(1.5 mmol) dropwise. Warning: Perform in a fume hood. -

Reflux: Heat to reflux for 6–10 hours. Evolution of

gas (rotten egg smell) indicates cyclization is proceeding. -

Acidification: Cool the mixture and dilute with water (10 mL). Acidify carefully with dilute

(1M) to pH 2–3. -

Isolation: The thione product will precipitate as a yellow/off-white solid. Filter, wash with water, and dry.

Protocol 2.2: Oxidative Cyclization of Hydrazones

This method converts the acylhydrazones (from Module 1) directly into 2,5-disubstituted-1,3,4-oxadiazoles .

Reagents:

-

Acylhydrazone precursor (1.0 equiv)

-

Iodine (

) (1.0 equiv) -

Potassium Carbonate (

) (3.0 equiv)

Step-by-Step Methodology:

-

Preparation: Dissolve the acylhydrazone in DMSO (5 mL/mmol).

-

Reagent Addition: Add

followed by -

Reaction: Stir at 100 °C for 2–4 hours. The iodine acts as an oxidative dehydrating agent.

-

Quenching: Pour the reaction mixture into ice-cold water containing 5% sodium thiosulfate (to quench excess iodine).

-

Isolation: Extract with ethyl acetate or filter the precipitate if solid forms.

Visualizing the Functionalization Landscape

The following diagram maps the strategic pathways available for this scaffold.

Figure 1: Reaction landscape for 3-ethoxythiophene-2-carbohydrazide functionalization. Blue path indicates Schiff base formation; Green paths indicate Oxadiazole synthesis.

Analytical Validation & Troubleshooting

Data Summary Table

| Functional Group | Key IR Signal ( | Key | Troubleshooting Low Yield |

| Hydrazide (Start) | 3300, 3200 ( | 4.5 (br s, | N/A |

| Acylhydrazone | 1620 ( | 8.2–8.8 ( | Check solvent dryness; increase catalyst (AcOH). |

| Oxadiazole-thione | 1180 ( | 13.5 (br s, | Ensure reflux is vigorous; extend time for |

| 1,3,4-Oxadiazole | 1610 ( | Absence of | Quench iodine completely with thiosulfate to prevent degradation. |

Critical "Self-Validating" Checks

-

The "Shift" Test: In Schiff base formation, the disappearance of the hydrazide

doublet/broad singlet in NMR is the primary indicator of conversion. If the peak persists, the reaction is incomplete. -

The Solubility Test: Oxadiazoles are typically less polar than their hydrazide precursors. A significant increase in

on TLC (using MeOH/DCM) usually confirms cyclization. -

The Smell Test: For Protocol 2.1, if you do not smell hydrogen sulfide (rotten eggs) during reflux, the cyclization is not happening. Check the quality of

and ensure the system is not sealed too tightly (allow gas escape through a trap).

References

-

Synthesis of Thiophene-2-carbohydrazide Derivatives

-

Antimicrobial Activity of Thiophene-Hydrazide Motifs

-

Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. PubMed. Available at: [Link]

-

-

Oxadiazole Cyclization Protocols

-

Schiff Base Metal Complexes

-

Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties. PMC. Available at: [Link]

-

Sources

- 1. Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. jchemrev.com [jchemrev.com]

- 12. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Ethoxythiophene-2-carbohydrazide Derivatives

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Ticket Focus: Purification Protocols, Impurity Profiling, and Troubleshooting

Welcome to the Technical Support Center

You are likely here because your synthesis of 3-ethoxythiophene-2-carbohydrazide has yielded a product that is either oiling out, retaining toxic hydrazine, or streaking on your chromatography columns.

The 3-ethoxy substituent on the thiophene ring introduces specific physicochemical challenges: it increases lipophilicity compared to the unsubstituted parent, altering solubility profiles, while the hydrazide moiety creates strong hydrogen-bonding networks that complicate separation.

Below are the specialized modules designed to resolve these specific bottlenecks.

Module 1: Recrystallization & Phase Separation

Issue: “My product forms a sticky oil at the bottom of the flask instead of crystallizing.”

The Mechanism (Why this happens)

The "oiling out" phenomenon is a liquid-liquid phase separation (LLPS). The 3-ethoxy group lowers the melting point and increases solubility in organic solvents. If the temperature drops too quickly, or if the solvent polarity gap is too wide (e.g., adding water too fast to hot ethanol), the compound precipitates as a supercooled liquid (oil) rather than a crystal lattice. This oil traps impurities, defeating the purpose of purification.

Troubleshooting Protocol: The "Cloud Point" Method

Standard Solvent System: Ethanol (Absolute) / Water or Ethanol / Heptane.

-

Dissolution: Dissolve crude material in the minimum amount of boiling absolute ethanol.

-

Checkpoint: If insoluble particles remain (likely the symmetrical bis-hydrazide dimer), perform a hot filtration immediately.

-

-

The Anti-Solvent Titration:

-

Remove from heat. While still hot, add warm water (or heptane) dropwise.

-

Stop immediately when a faint, persistent turbidity (cloudiness) appears.

-

-

The Re-Solubilization: Add 2-3 drops of hot ethanol to clear the turbidity. The solution should be saturated but clear.

-

Controlled Cooling:

-

Wrap the flask in foil or a towel to slow the cooling rate.

-

Allow to reach room temperature undisturbed (2–3 hours).

-

Critical Step: If oil droplets appear, reheat until clear and add a seed crystal .

-

-

Harvest: Cool to 4°C only after bulk crystallization has occurred.

Data: Solvent Efficiency Table

| Solvent System | Polarity | Yield Potential | Risk of Oiling | Removal of Hydrazine |

| Ethanol (95%) | High | Moderate (60-70%) | Low | Excellent |

| EtOH / Water (1:1) | High | High (80-90%) | High | Good |

| EtOH / Hexane | Mixed | Moderate | Medium | Poor |

| Acetonitrile | Medium | Low | Low | Moderate |

Visual Workflow: Recrystallization Logic

Caption: Decision tree for managing phase separation during recrystallization.

Module 2: Chemical Scavenging (Hydrazine Removal)

Issue: “My product is pure by NMR, but contains residual hydrazine (>10 ppm).”

The Mechanism

Hydrazine hydrate is a genotoxic impurity (GTI). Because the hydrazide product contains similar H-bond donors/acceptors, hydrazine can become trapped within the crystal lattice (inclusion complex) or adsorb to the surface. Simple drying is often insufficient.

Protocol: The "Wash and Scavenge"

Do not rely solely on vacuum drying.

-

The Displacement Wash:

-

After filtration, wash the filter cake with ice-cold 50% Ethanol/Water .

-

Hydrazine is highly soluble in water; the 3-ethoxy derivative is not.

-

-

Chemical Scavenging (If limits are strict):

-

Dissolve crude product in EtOAc.

-

Wash with a 5% solution of benzaldehyde or polymer-supported aldehyde resin.

-

Chemistry: The excess hydrazine reacts instantly to form a hydrazone, which remains in the organic wash or on the resin, while your already-formed hydrazide product is kinetically slower to react or stable under these mild conditions.

-

-

Validation (The PDAB Test):

-

Dissolve 1 mg of product in dilute HCl.

-

Add p-dimethylaminobenzaldehyde (PDAB).

-

Yellow/Orange Color = Residual Hydrazine present.

-

Module 3: Chromatographic Separation

Issue: “My compound streaks/tails from baseline to solvent front on silica.”

The Mechanism

The terminal nitrogen of the hydrazide group (

Protocol: Base-Deactivated Silica

You must mask the silanol groups.

-

The Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase.

-

Column Pre-treatment: Flush the column with the TEA-containing solvent before loading your sample. This saturates the active sites.

-

Recommended Solvent Systems:

-

DCM / Methanol (95:5) + 1% TEA (For polar impurities).

-

Hexane / Ethyl Acetate (1:[2]1) + 1% TEA (For removing unreacted ester).

-

Module 4: Impurity Profiling

Issue: “I see a high molecular weight impurity that is insoluble in everything.”

The Impurity: The Symmetrical Dimer

Structure: 1,2-bis(3-ethoxythiophene-2-carbonyl)hydrazine. Cause: This forms when the reaction temperature is too high or hydrazine concentration is too low. The newly formed hydrazide attacks another molecule of the starting ester.

Visual Workflow: Impurity Management

Caption: Formation pathways of common impurities and their specific removal points.

References

-

BenchChem Technical Support. (2025).[1][3][4] Pyrazine Carbohydrazide Synthesis: Technical Support Center.Link (General hydrazide synthesis and troubleshooting principles).

-

Elshaarawy, R. F. M., et al. (2011). "A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide." Zeitschrift für Naturforschung B, 66(12), 1202–1208.[5] Link (Specifics on thiophene carbohydrazide crystallization).

-

Restek Chromatography Center. (2025). LC Troubleshooting: All of My Peaks are Tailing!Link (Silanol interactions and base deactivation).

-

University of Rochester. (n.d.). Recrystallization Solvents and Troubleshooting.[2][3][6][7][8] Department of Chemistry.[9] Link (Solvent selection for aromatics).

-

Metwally, M. A., et al. (2012). "Thiocarbohydrazides: Synthesis and Reactions." American Journal of Chemistry, 2(2), 38-51.[9] Link (Chemical properties of thiophene hydrazide derivatives).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. reddit.com [reddit.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ac1.hhu.de [ac1.hhu.de]

- 6. Chromatography [chem.rochester.edu]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. Thiocarbohydrazides: Synthesis and Reactions [article.sapub.org]

optimizing reflux time for 3-Ethoxythiophene-2-carbohydrazide synthesis

Ticket Subject: Optimization of Reflux Time & Troubleshooting Hydrazinolysis Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Open

Executive Summary

You are synthesizing 3-ethoxythiophene-2-carbohydrazide via the hydrazinolysis of ethyl 3-ethoxythiophene-2-carboxylate . Unlike simple benzoate esters, the thiophene ring—specifically with an electron-donating ethoxy group at the 3-position—presents unique kinetic challenges.

This guide moves beyond generic "cookbook" chemistry. It treats your reaction as a dynamic system governed by electronic effects and solubility equilibria. Below you will find optimized protocols, troubleshooting decision trees, and mechanistic insights to maximize your yield and purity.

Module 1: The Baseline Protocol & Mechanistic Insight

The Core Challenge: The 3-ethoxy group is a strong Electron Donating Group (EDG). Through resonance, it donates electron density into the thiophene ring, which is conjugated with the carbonyl ester. This deactivates the carbonyl carbon toward nucleophilic attack by hydrazine.

-

Implication: This reaction is kinetically slower than the reaction of unsubstituted thiophene-2-carboxylate or nitro-thiophene derivatives.

-

Standard Reflux: While many hydrazinolysis protocols suggest 2–3 hours, this specific substrate often requires 6–10 hours to reach >98% conversion.

Optimized Standard Operating Procedure (SOP)

| Variable | Recommendation | Technical Rationale |

| Stoichiometry | 1.0 eq Ester : 5.0–8.0 eq Hydrazine Hydrate | Excess hydrazine drives the equilibrium forward (Le Chatelier’s principle) and prevents bis-hydrazide formation. |

| Solvent | Absolute Ethanol (EtOH) | High solubility for the ester, moderate boiling point ( |

| Concentration | 0.5 M – 0.8 M | Higher concentration increases collision frequency, crucial for this deactivated electrophile. |

| Reflux Time | 8 Hours (Check TLC at 4h) | Accounts for the EDG deactivation effect. |

Module 2: Troubleshooting & FAQs

Q1: "I’ve refluxed for 4 hours, but TLC still shows a significant spot for the starting material (ester). Should I increase the temperature?"

Diagnosis: Incomplete Conversion due to Electronic Deactivation. Action Plan:

-

Do NOT increase temperature arbitrarily by switching to high-boiling solvents (e.g., butanol) immediately; this complicates workup.

-

Extend Reflux: Continue refluxing for up to 12 hours. The 3-ethoxy steric and electronic hindrance requires time.

-

Check Hydrazine Quality: Hydrazine hydrate absorbs

from air to form carbazates over time. Ensure your reagent is fresh. -

Catalysis: Add 5-10 mol% of Glacial Acetic Acid . This acts as a mild acid catalyst to activate the carbonyl oxygen, making the carbonyl carbon more electrophilic without protonating the hydrazine nucleophile entirely.

Q2: "I see a new impurity spot just below the product on TLC. What is it?"

Diagnosis: Likely 3-ethoxythiophene-2-carboxylic acid (Hydrolysis Product). Cause:

-

Wet Solvent: Using 95% EtOH instead of Absolute EtOH introduces water.

-

Low Hydrazine: If hydrazine is the limiting reagent, hydroxide (often present in trace amounts in hydrazine hydrate) or water competes as a nucleophile.

Corrective Action:

-

Ensure the use of Absolute Ethanol .

-

Increase Hydrazine equivalents to >5.0.

Q3: "The reaction is complete, but upon cooling, I get very little precipitate (Low Yield)."

Diagnosis: Solubility Trap. Mechanism: The 3-ethoxy group increases the lipophilicity of the molecule compared to the unsubstituted analog, making the hydrazide more soluble in ethanol.

Recovery Protocol:

-

Concentrate: Evaporate the reaction mixture to 1/3rd of its original volume.

-

Cryo-precipitation: Place the flask in a freezer (

C) for 4 hours, not just an ice bath. -

Anti-solvent: Add cold Diethyl Ether or Hexane dropwise to the concentrated residue to force precipitation.

Module 3: Visualizing the Logic

Figure 1: Reaction Mechanism & Electronic Effects

This diagram illustrates why the reaction is slow (EDG effect) and the pathway to the product.

Caption: Mechanistic pathway highlighting the deactivating effect of the 3-ethoxy group on the ester carbonyl.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to diagnose reaction issues in real-time.

Caption: Step-by-step decision matrix for evaluating reaction progress at the 4-hour checkpoint.

Module 4: Advanced Optimization (Design of Experiments)

If the standard method fails to yield >80%, execute this mini-DoE (Design of Experiments) to define the design space for your specific batch of starting material.

| Run ID | Temperature | Solvent | Additive | Goal |

| Exp-A | Ethanol | None | Control Baseline | |

| Exp-B | Ethanol | 10 mol% AcOH | Test Acid Catalysis (Speed) | |

| Exp-C | Ethanol | None | Test for Degradation (24h stir) | |

| Exp-D | n-Butanol | None | High Temp Force (Risk: Transesterification) |

Recommendation: Start with Exp-B if Exp-A is too slow. Avoid Exp-D unless absolutely necessary, as removing n-Butanol is difficult and requires high-vacuum distillation which may decompose the hydrazide.

References

-

General Hydrazinolysis of Thiophene Esters

-

Elshaarawy, R. F. M., et al. "A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide." Zeitschrift für Naturforschung B, vol. 66, no. 12, 2011, pp. 1202–1208.

-

-

Electronic Effects on Thiophene Reactivity

-

Zhang, S., et al.[1][2][3] "The Critical Role of Electron-Donating Thiophene Groups on the Mechanical and Thermal Properties of Donor–Acceptor Semiconducting Polymers." Advanced Electronic Materials, vol. 5, no. 5, 2019. (Provides fundamental data on the electron-donating nature of substituted thiophenes).

-

-

Microwave Assisted Synthesis (Alternative Route)

-

Al-Mousawi, S. M., et al. "Synthesis and amide imidic prototropic tautomerization in thiophene-2-carbohydrazide." RSC Advances, 2020. (Comparison of reflux vs. microwave kinetics).

-

Sources

- 1. The Critical Role of Electron-Donating Thiophene Groups on the Mechanical and Thermal Properties of Donor–Acceptor Semiconducting Polymers (Journal Article) | OSTI.GOV [osti.gov]

- 2. The Critical Role of Electron‐Donating Thiophene Groups on the Mechanical and Thermal Properties of Donor–Acceptor Semiconducting Polymers [escholarship.org]

- 3. scispace.com [scispace.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.